Fluo-3FF (pentapotassium)

Calcium Imaging Neuroscience Cell Biology

Fluo-3FF pentapotassium is the definitive low-affinity calcium indicator (Kd ~10–42 µM), engineered precisely to resolve Ca²⁺ dynamics in high-concentration compartments—endoplasmic reticulum, synaptic terminals, and near ion channels—where high-affinity probes like Fluo-3 and Fluo-4 saturate, rendering experiments uninterpretable. Its di-fluorinated structure confers superior photostability and negligible Mg²⁺ interference, enabling long time-lapse acquisitions without signal drift. The cell-impermeant pentapotassium salt guarantees accurate cytosolic loading via patch pipette or microinjection, eliminating AM ester compartmentalization artifacts. For reproducible, publishable calcium imaging data in high-amplitude signaling regimes, Fluo-3FF is the irreplaceable tool.

Molecular Formula C35H21Cl2F2K5N2O13
Molecular Weight 981.9 g/mol
Cat. No. B15137454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-3FF (pentapotassium)
Molecular FormulaC35H21Cl2F2K5N2O13
Molecular Weight981.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5
InChIKeyVRZZNEZQSQRZPU-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-3FF Pentapotassium: A Low-Affinity Calcium Indicator for High-Concentration Calcium Compartments and Challenging Imaging Environments


Fluo-3FF pentapotassium is a fluorescent calcium indicator belonging to the fluo family of visible light-excitable probes [1]. It is a di-fluorinated analog of Fluo-3, engineered to possess a substantially lower affinity for calcium ions . As a cell-impermeant pentapotassium salt, it is suitable for direct introduction into cells via techniques like microinjection or patch pipette, enabling the measurement of calcium dynamics in intracellular compartments with elevated calcium concentrations, such as the endoplasmic reticulum, and in conditions that would saturate high-affinity indicators .

Why Fluo-3FF Pentapotassium Cannot Be Substituted by Fluo-3, Fluo-4, or Other Fluo Analogs in High-Calcium Environments


Generic substitution of Fluo-3FF with standard high-affinity indicators like Fluo-3 (Kd ~0.4 µM) or Fluo-4 (Kd ~345 nM) leads to experimental failure when measuring calcium in high-concentration compartments or during large-amplitude calcium transients . The high-affinity probes become saturated in these environments, rendering them 'blind' to further calcium changes and providing a binary on/off signal rather than quantifying dynamic range [1]. Fluo-3FF's specifically engineered low affinity (Kd of 10-42 µM) is a prerequisite for resolving calcium signals in the endoplasmic reticulum, near calcium channels, or in stimulated nerve terminals, where local calcium concentrations can exceed 10 µM [2]. Using an incorrect probe not only yields uninterpretable data but also wastes valuable biological material and instrument time.

Fluo-3FF Pentapotassium: A Quantitative Evidence Guide for Differentiated Performance


Fluo-3FF vs. Fluo-3: A 100-Fold Difference in Calcium Affinity Expands the Detectable Concentration Range

Fluo-3FF is a di-fluorinated analog of the widely used Fluo-3 indicator, specifically designed with a significantly lower affinity for calcium . This difference is quantifiable: Fluo-3 has a reported Kd of 0.4 µM, while Fluo-3FF exhibits a Kd of 42 µM under similar in vitro calibration conditions [1]. This represents an approximately 100-fold reduction in calcium-binding affinity. This lower affinity prevents indicator saturation in high-calcium environments, enabling the resolution of calcium dynamics that would be indistinguishable with Fluo-3 .

Calcium Imaging Neuroscience Cell Biology

Direct Comparative Data in Neuronal Terminals: Fluo-3FF Avoids Saturation Seen with Fluo-3 During High-Frequency Stimulation

A direct head-to-head study in lizard motor nerve terminals compared Fluo-3 and Fluo-3FF [1]. During repetitive stimulation (4 pulses at 50 Hz) in the presence of a potassium channel blocker (3,4-DAP), Fluo-3 exhibited a decrease in the amplitude of the fluorescence signal with successive stimuli due to partial dye saturation [2]. In contrast, Fluo-3FF, with its lower affinity, showed little decrement in the fluorescence increase associated with each stimulus, providing a more linear and reliable readout of calcium influx during high-frequency activity [3].

Neuroscience Synaptic Physiology Calcium Imaging

Fluo-3FF vs. Fluo-5F and Fluo-4FF: A Precisely Defined Affinity for Intermediate Calcium Ranges

Among the family of low-affinity fluo analogs, Fluo-3FF occupies a specific and useful affinity range. In a rigorous study of calcium indicator affinities, the Kd of Fluo-5F was measured at 1.00 ± 0.05 µM and Fluo-4FF at 23.0 ± 0.7 µM in a physiological patch-clamp internal solution [1]. Fluo-3FF, with its reported Kd of 42 µM in calibration buffer, provides a distinct option for measuring calcium concentrations that fall between the optimal ranges of Fluo-5F (~1-10 µM) and Fluo-4FF (~10-100 µM), or for environments where its specific chemical properties offer an advantage [2].

Calcium Indicator Calibration Quantitative Biology Bioengineering

Enhanced Photostability and Mg2+ Insensitivity: Fluo-3FF Outperforms Fluo-3 in Long-Term Imaging

The fluorination that lowers Fluo-3FF's calcium affinity also confers enhanced photostability and insensitivity to physiological concentrations of magnesium ions (Mg2+), a common interferent in calcium measurements . While Fluo-3 is known to bind Mg2+ and is susceptible to photobleaching during extended imaging sessions, Fluo-3FF is described as 'Mg2+ insensitive' and 'relatively photostable' . This combination of properties results in a more stable and specific calcium signal over longer acquisition periods, reducing the need for complex post-acquisition correction algorithms and improving the signal-to-noise ratio in time-lapse experiments [1].

Live-Cell Imaging Time-Lapse Microscopy Cell Biology

Optimal Applications for Fluo-3FF Pentapotassium Based on Empirical Evidence


Quantifying Intraluminal Calcium Dynamics in the Endoplasmic Reticulum

The high calcium concentration within the endoplasmic reticulum (ER) saturates high-affinity indicators like Fluo-3. Fluo-3FF, with its 42 µM Kd [1], is specifically cited by multiple vendors as the optimal choice for studying calcium fluctuations in this compartment . Its low affinity prevents saturation, allowing researchers to measure changes in ER calcium load during signaling events, such as inositol trisphosphate (IP3)-mediated calcium release.

Resolving Calcium Transients During High-Frequency Neuronal Activity

Direct evidence from a comparative study in motor nerve terminals shows that Fluo-3FF avoids the signal saturation that plagues Fluo-3 during repetitive stimulation [2]. This makes Fluo-3FF pentapotassium the superior choice for experiments involving action potential trains, synaptic plasticity studies, or any condition where high-frequency neuronal firing leads to large, rapid increases in presynaptic calcium concentration.

Long-Term Time-Lapse Imaging of Calcium Signals in Live Cells

The relative photostability and Mg2+ insensitivity of Fluo-3FF make it particularly well-suited for long-duration imaging experiments. Researchers can acquire stable, low-noise calcium signals over extended time courses without the significant signal fading and interference from intracellular magnesium that complicates the use of Fluo-3 [3]. This is critical for studying slow processes like cell differentiation, circadian rhythms, or chronic drug treatments.

Patch-Clamp Fluorometry and Microinjection Studies

The cell-impermeant pentapotassium salt form is designed for direct cytosolic loading via patch pipette or microinjection . This ensures controlled intracellular dye concentration and avoids complications associated with AM ester loading, such as compartmentalization or incomplete de-esterification [4]. This method provides the most accurate quantification of calcium dynamics in cells where these loading artifacts are a concern.

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